

# Canagliflozin's Impact on Gene Expression in Cellular Models: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of **canagliflozin**, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, on gene expression across various cell lines. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying molecular pathways. The information presented is intended to support further research into the therapeutic applications of **canagliflozin**, particularly in oncology and cardiovascular disease.

# Quantitative Analysis of Gene Expression Changes

**Canagliflozin** has been shown to induce significant changes in the expression of genes involved in critical cellular processes, including cell cycle regulation, metabolism, and inflammation. The following tables summarize the quantitative data from studies on different cell lines.

#### **Cancer Cell Lines**

**Prostate Cancer Cells** 

Treatment of prostate cancer cell lines with **canagliflozin** has been shown to alter the expression of genes involved in cell cycle progression and survival pathways.



Cell Line	Gene	Regulation	Fold Change <i>l</i> Percentage Change	Experimental Method
PC3	Multiple	Downregulated	929 genes significantly downregulated	RNA-seq
PC3	Multiple	Upregulated	1324 genes significantly upregulated	RNA-seq
PC3	p27kip1	Upregulated	Not specified	Immunoblotting
PC3	p21cip1	Upregulated	Not specified	Immunoblotting
22RV1	Multiple (in irradiated cells)	Downregulated	-	RNA-seq
22RV1	Multiple (in irradiated cells)	Upregulated	-	RNA-seq
DU-145	SGLT2	Downregulated	Concentration- dependent decrease	qPCR
DU-145	Bcl-2	Downregulated	Concentration- dependent decrease	qPCR
DU-145	VEGF	Downregulated	Concentration- dependent decrease	qPCR
C4-2B	Androgen Receptor (AR)	Downregulated	Not specified	Western Blot

Hepatocellular Carcinoma (HCC) Cells

In liver cancer cells, **canagliflozin** affects genes related to metabolic pathways and cell proliferation.



Cell Line	Gene / Protein	Regulation	Quantitative Change	Experimental Method
HepG2	CCND1 (Cyclin D1)	Downregulated	Significant reduction	qRT-PCR, Western Blot
HepG2	cdk4	Downregulated	Significant reduction	Western Blot
HepG2	Cleaved caspase	Upregulated	Augmented expression	Western Blot
Huh7, HepG2	SGLT2	-	Detected	RT-PCR, Western Blot
Huh7, HepG2	p-ERK	Downregulated	Inhibited phosphorylation	Western Blot
Huh7, HepG2	p-p38	Downregulated	Inhibited phosphorylation	Western Blot
Huh7, HepG2	p-AKT	Downregulated	Inhibited phosphorylation	Western Blot
-	ATP synthase F1 subunit alpha	Downregulated	CON 297.28±20.63 vs. CANA 251.83±22.83 fmol/10 µg protein	iMPAQT
-	Nucleoside diphosphate kinase 1	Downregulated	CON 110.30±11.37 vs. CANA 89.14±8.39 fmol/10 µg protein	iMPAQT

Cholangiocarcinoma (CCA) Cells







Studies on cholangiocarcinoma cells reveal concentration-dependent effects of **canagliflozin** on cell cycle and metabolic pathway genes.



Cell Line	Gene	Regulation	Nature of Change	Experimental Method
HuCCT1	CDKN1A (p21)	Upregulated	Concentration- dependent increase	qRT-PCR
HuCCT1	CDK1	Downregulated	Concentration- dependent decrease	qRT-PCR
HuCCT1	CDK2	Downregulated	Concentration- dependent decrease	qRT-PCR
HuCCT1	CCNB1 (Cyclin B1)	Downregulated	Concentration- dependent decrease	qRT-PCR
HuCCT1	CCNE1 (Cyclin E1)	Upregulated	Concentration- dependent increase	qRT-PCR
HuCCT1	SLC5A1 (SGLT1)	Upregulated	Concentration- dependent increase	qRT-PCR
HuCCT1	SLC5A2 (SGLT2)	Upregulated	Concentration- dependent increase	qRT-PCR
HuCCT1	HDAC6	Downregulated	Concentration- dependent decrease	qRT-PCR
HuCCT1	NAMPT	Upregulated	Concentration- dependent increase	qRT-PCR
HuCCT1	SIRT1	Upregulated	Concentration- dependent increase	qRT-PCR



#### **Lung Cancer Cells**

In lung cancer cell lines, **canagliflozin** has been observed to suppress proliferation by affecting cell cycle progression.

Cell Line	Gene / Process	Regulation	Observation	Experimental Method
A549	S phase entry	Downregulated	Attenuated	Cell cycle analysis
A549	p-ERK	Downregulated	Significantly decreased	Western Blot
A549	р-МАРК	Downregulated	Significantly decreased	Western Blot
H1975, H520	SGLT2	-	Detected	RT-PCR

### **Non-Cancer Cell Lines**

Human Umbilical Vein Endothelial Cells (HUVECs)

In vascular endothelial cells, **canagliflozin** demonstrates anti-inflammatory effects by modulating the expression of cytokines and chemokines.

Cell Line	Gene	Regulation	Observation	Experimental Method
HUVEC	MCP-1	Downregulated (IL-1β- stimulated)	Inhibited secretion and mRNA expression	ELISA, qPCR
HUVEC	IL-6	Downregulated (IL-1β- stimulated)	Inhibited secretion and mRNA expression	ELISA, qPCR



Human Cardiomyocytes (hCM)

**Canagliflozin** exerts cardioprotective effects by suppressing inflammatory and apoptotic pathways in human cardiomyocytes.

Cell Line	Pathway	Regulation	Observation	Experimental Method
hCM	Apoptotic pathways	Suppressed	Transcriptomic effects	-
hCM	Inflammatory pathways	Suppressed	Transcriptomic effects	-

Human Kidney 2 (HK2) Cells

In human kidney cells, **canagliflozin** has been shown to reverse molecular processes related to inflammation and fibrosis under high-glucose conditions.[1]

Cell Line	Condition	Gene Regulation	Experimental Method
HK2	High Glucose	Deregulation of 11 genes	Gene expression study

## **Experimental Protocols**

This section provides an overview of the key experimental methodologies employed in the cited studies to assess the impact of **canagliflozin** on gene expression.

#### **Cell Culture and Treatment**

Cell Lines: A variety of human cancer cell lines were utilized, including prostate (PC3, 22RV1, DU-145, C4-2B), hepatocellular carcinoma (HepG2, Huh7), cholangiocarcinoma (HuCCT1), and lung (A549, H1975, H520). Non-cancer cell lines included Human Umbilical Vein Endothelial Cells (HUVECs), primary human cardiomyocytes (hCM), and human kidney proximal tubular cells (HK2).



- Culture Conditions: Cells were typically cultured in standard media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For specific experiments, cells were serumstarved prior to treatment.
- Canagliflozin Treatment: Canagliflozin was dissolved in DMSO to create stock solutions.
   Cells were treated with a range of concentrations, from clinically relevant levels (e.g., 0.5 μM, 10 μM) up to higher doses (e.g., 50 μM), for various durations (e.g., 15 minutes to 48 hours) depending on the experimental endpoint.[2][3] Control cells were treated with equivalent concentrations of DMSO.

### **Gene Expression Analysis**

- RNA Isolation: Total RNA was extracted from cultured cells using commercially available kits, such as the RNeasy Mini Kit (Qiagen), following the manufacturer's instructions. RNA quality and quantity were assessed using spectrophotometry (e.g., NanoDrop) and/or microfluidic analysis (e.g., Agilent Bioanalyzer).
- Quantitative Real-Time PCR (gRT-PCR):
  - Reverse Transcription: First-strand cDNA was synthesized from total RNA using reverse transcriptase enzymes (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random primers.
  - PCR Amplification: qRT-PCR was performed using a thermal cycler with SYBR Green or TaqMan probe-based chemistry. Gene-specific primers were designed or obtained from validated sources.
  - Data Analysis: The relative expression of target genes was calculated using the  $\Delta\Delta$ Ct method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.[4][5]
- RNA Sequencing (RNA-seq):
  - Library Preparation: RNA-seq libraries were prepared from high-quality total RNA. This
    process typically involves poly(A) selection or ribosomal RNA depletion, RNA
    fragmentation, cDNA synthesis, adapter ligation, and library amplification.



- Sequencing: The prepared libraries were sequenced on a high-throughput sequencing platform (e.g., Illumina).
- Data Analysis: Raw sequencing reads were subjected to quality control, aligned to a
  reference genome, and gene expression levels were quantified (e.g., as FPKM or TPM).
  Differential gene expression analysis was performed to identify genes that were
  significantly up- or downregulated upon canagliflozin treatment.[2][6]

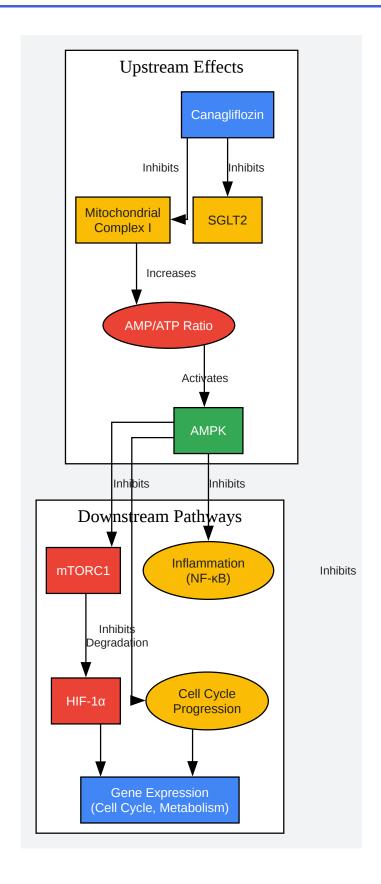
### **Protein Expression Analysis**

- Western Blotting:
  - Protein Extraction: Cells were lysed in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA or Bradford assay.
  - SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
  - Immunoblotting: Membranes were blocked and then incubated with primary antibodies specific to the proteins of interest, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
  - Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

# **Signaling Pathways and Experimental Workflows**

The effects of **canagliflozin** on gene expression are mediated through its influence on several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for gene expression analysis.

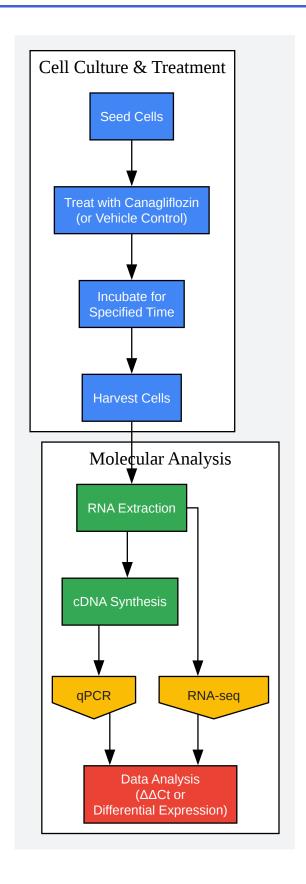




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Caption: Canagliflozin signaling pathways affecting gene expression.





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Caption: Experimental workflow for gene expression analysis.





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Caption: Logical flow of canagliflozin's cellular effects.

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